![molecular formula C15H21NO7 B13863822 N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fructose-phenylalanine is a compound formed by the combination of fructose, a simple sugar, and phenylalanine, an essential amino acid Fructose is commonly found in many plants, where it is often bonded to glucose to form the disaccharide sucrose Phenylalanine is a building block of proteins and is crucial for the biosynthesis of other amino acids and neurotransmitters
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fructose-phenylalanine typically involves the reaction of fructose with phenylalanine under controlled conditions. One common method involves mixing equimolar amounts of fructose and phenylalanine in water, followed by adjusting the pH to around 10 to dissolve all solids. The pH is then adjusted to 7.4 using a concentrated acid .
Industrial Production Methods: Industrial production of fructose-phenylalanine may involve similar methods but on a larger scale. The process often includes purification steps such as crystallization or chromatography to ensure the final product’s purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: Fructose-phenylalanine can undergo various chemical reactions, including:
Oxidation: Fructose can be oxidized to form different products, such as gluconic acid.
Reduction: Phenylalanine can be reduced to form phenylethylamine.
Substitution: Both fructose and phenylalanine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like hypobromite can be used for the oxidation of fructose.
Reduction: Sodium borohydride is commonly used for the reduction of phenylalanine.
Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gluconic acid from fructose.
Reduction: Phenylethylamine from phenylalanine.
Substitution: Various substituted derivatives depending on the reactants used.
科学研究应用
Fructose-phenylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate-amino acid interactions and their effects on molecular structure and reactivity.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Industry: Fructose-phenylalanine is investigated for its potential use in food and pharmaceutical industries, particularly in the development of functional foods and nutraceuticals.
作用机制
The mechanism of action of fructose-phenylalanine involves its interaction with various molecular targets and pathways:
相似化合物的比较
Fructose-phenylalanine can be compared with other similar compounds, such as:
Fructose-tyrosine: Similar to fructose-phenylalanine but involves tyrosine, another amino acid.
Fructose-tryptophan: Combines fructose with tryptophan, an amino acid involved in serotonin synthesis.
Phenylalanine-glucose: Combines phenylalanine with glucose instead of fructose.
Uniqueness: Fructose-phenylalanine is unique due to the specific combination of fructose and phenylalanine, which imparts distinct properties and potential applications. Its ability to participate in various chemical reactions and its potential role in metabolic pathways make it a compound of interest in multiple research fields.
By understanding the synthesis, reactions, applications, and mechanisms of action of fructose-phenylalanine, researchers can explore its full potential and develop innovative applications in science and industry.
属性
分子式 |
C15H21NO7 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC 名称 |
(2S)-3-phenyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO7/c17-11-7-23-15(22,13(19)12(11)18)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15?/m0/s1 |
InChI 键 |
CPXVOVGNKRERLG-VJDSNFAGSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CC=CC=C2)C(=O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CNC(CC2=CC=CC=C2)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
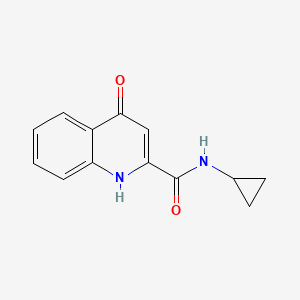

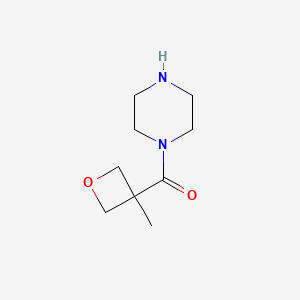
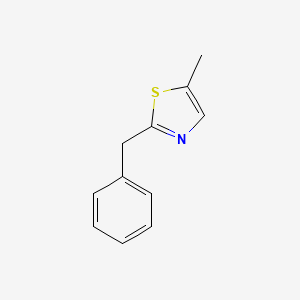

![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
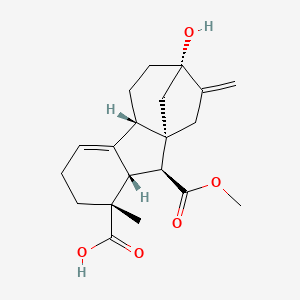
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)
![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)
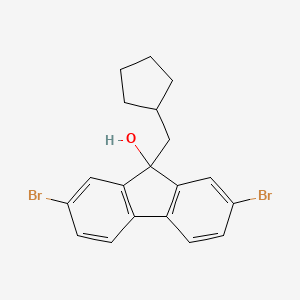
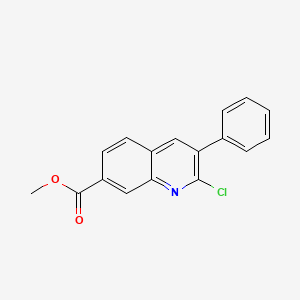
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)

